molecular formula C15H12N2OS3 B2790958 (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 899941-52-7

(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2790958
CAS No.: 899941-52-7
M. Wt: 332.45
InChI Key: BKNBIYBADCGIEX-FNORWQNLSA-N
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Description

(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiophene ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

    Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through a condensation reaction between an amine and an acrylate ester or acrylamide precursor.

    Coupling of the Thiophene Ring: The thiophene ring can be coupled to the benzo[d]thiazole core through a Heck or Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the methylthio and thiophene groups.

    Reduction: Reduction reactions can target the acrylamide group, potentially converting it to an amine.

    Substitution: The benzo[d]thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted benzo[d]thiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

Biology

Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

Industry

Mechanism of Action

The mechanism by which (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its application:

    Fluorescent Probes: The compound interacts with specific ions or molecules, leading to changes in its fluorescence properties.

    Enzyme Inhibition: It binds to the active site or allosteric site of the enzyme, inhibiting its activity and affecting the biological pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of a benzo[d]thiazole core, a thiophene ring, and an acrylamide group, which confer distinct chemical and physical properties. This makes it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(E)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c1-19-11-4-6-12-13(9-11)21-15(16-12)17-14(18)7-5-10-3-2-8-20-10/h2-9H,1H3,(H,16,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNBIYBADCGIEX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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